N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15181739
InChI: InChI=1S/C21H30N2O4S/c1-15-16(2)23(13-10-14-27-6)19(22-20(24)21(3,4)5)18(15)28(25,26)17-11-8-7-9-12-17/h7-9,11-12H,10,13-14H2,1-6H3,(H,22,24)
SMILES:
Molecular Formula: C21H30N2O4S
Molecular Weight: 406.5 g/mol

N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide

CAS No.:

Cat. No.: VC15181739

Molecular Formula: C21H30N2O4S

Molecular Weight: 406.5 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide -

Specification

Molecular Formula C21H30N2O4S
Molecular Weight 406.5 g/mol
IUPAC Name N-[3-(benzenesulfonyl)-1-(3-methoxypropyl)-4,5-dimethylpyrrol-2-yl]-2,2-dimethylpropanamide
Standard InChI InChI=1S/C21H30N2O4S/c1-15-16(2)23(13-10-14-27-6)19(22-20(24)21(3,4)5)18(15)28(25,26)17-11-8-7-9-12-17/h7-9,11-12H,10,13-14H2,1-6H3,(H,22,24)
Standard InChI Key PIGVJMQJYCAPHH-UHFFFAOYSA-N
Canonical SMILES CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C(C)(C)C)CCCOC)C

Introduction

N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide is a complex organic compound that belongs to the class of pyrrole derivatives. This compound features a unique molecular structure, integrating various functional groups such as a pyrrole ring, a methoxypropyl group, dimethyl groups, and a phenylsulfonyl moiety. These structural elements contribute to its distinctive chemical properties and potential biological activities.

Synthesis and Chemical Reactions

The synthesis of compounds with similar structures typically involves multi-step organic reactions. Common methods include the use of oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The specific products formed depend on the reagents and conditions used during the reactions.

Synthesis Steps

  • Initial Formation of Pyrrole Ring: The synthesis begins with the formation of the pyrrole ring, often through condensation reactions involving appropriate precursors.

  • Substitution Reactions: The pyrrole ring is then modified through substitution reactions to introduce the methoxypropyl, dimethyl, and phenylsulfonyl groups.

  • Amidation: The final step involves the amidation of the pyrrole derivative with 2,2-dimethylpropanoic acid to form the target compound.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamideC20H28N2O4SContains a methoxyethyl group instead of methoxypropyl
N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylbenzamideNot specifiedContains a benzamide moiety instead of propanamide
N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-3-methylbutanamideC18H23N3O3SContains a butanamide moiety instead of propanamide

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator